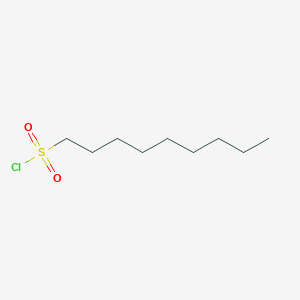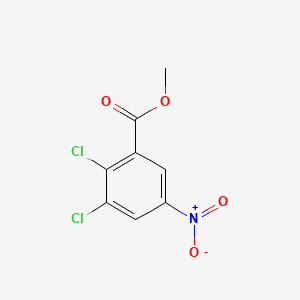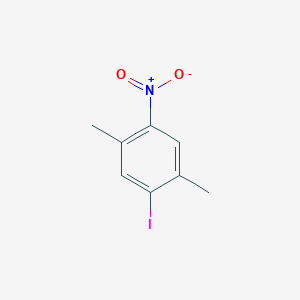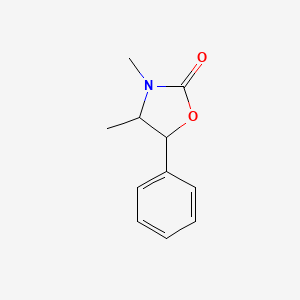
Nonane-1-sulfonyl Chloride
Vue d'ensemble
Description
Nonane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO2S. It is a sulfonyl chloride derivative of nonane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the nonane chain. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Mécanisme D'action
Target of Action
Nonane-1-sulfonyl Chloride, also known as 1-Nonanesulfonyl chloride, is a chemical compound used in various chemical reactions. The primary targets of this compound are organic molecules that contain nucleophilic groups . These targets play a crucial role in facilitating the formation of new bonds during chemical reactions.
Mode of Action
This compound acts as an electrophile, meaning it has a tendency to attract electrons. During a reaction, it interacts with nucleophilic groups in other molecules, leading to the formation of new bonds . This interaction results in changes to the molecular structure of the target molecule, enabling the synthesis of more complex compounds.
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a reaction with an electrophile, in this case, this compound . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the creation of new bonds with nucleophilic groups in target molecules . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light can influence reactions involving this compound . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonane-1-sulfonyl chloride can be synthesized through the reaction of nonane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the nonane-1-sulfonic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added slowly. The mixture is then heated to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The reaction is carried out in a controlled environment to ensure safety and efficiency. The process involves the addition of chlorosulfonic acid to nonane, followed by purification steps to isolate the desired sulfonyl chloride product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to nonane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert this compound to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction or oxidation reactions.
Applications De Recherche Scientifique
Nonane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry: Applied in the production of surfactants, detergents, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Nonane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: A smaller molecule with similar reactivity but different physical properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Octane-1-sulfonyl Chloride: A homologous compound with one less carbon atom, exhibiting similar chemical behavior but different physical properties.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are desired, such as in the synthesis of surfactants and detergents.
Propriétés
IUPAC Name |
nonane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOTWPQTESRFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472207 | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-34-4 | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)

![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)


![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)

